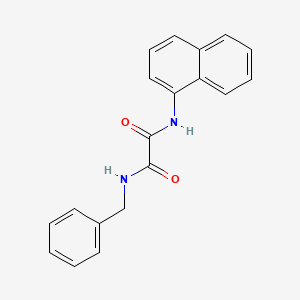

N1-1-naphthalenyl-N2-(phenylmethyl)- Ethanediamide

Description

N1-(1-Naphthalenyl)-N2-(Phenylmethyl)Ethanediamide is a substituted ethanediamide featuring a naphthalenyl group and a benzyl moiety. Its structure comprises an ethanediamide backbone (NH–CO–CO–NH) with a 1-naphthalenyl substituent on one nitrogen and a phenylmethyl (benzyl) group on the other.

Properties

IUPAC Name |

N-benzyl-N'-naphthalen-1-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-18(20-13-14-7-2-1-3-8-14)19(23)21-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPHSYVBAHBLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide typically involves the reaction of naphthalene derivatives with benzylamine derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the naphthalene and phenylmethyl groups .

Industrial Production Methods

Industrial production of N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethanediamides with Aromatic Substituents

| Compound Name | Substituents | Key Features | Applications/Activities |

|---|---|---|---|

| N1-(1-Naphthalenyl)-N2-(Phenylmethyl)Ethanediamide | 1-Naphthalenyl, benzyl | High aromaticity, lipophilicity | Hypothetical use in drug discovery |

| N-Benzyl-N'-(4-Methylphenyl)Ethanediamide | Benzyl, p-tolyl | Dual aromatic systems, moderate polarity | Organic synthesis intermediates |

| N'-Benzyl-N-(Piperidinylmethyl)Ethanediamide | Benzyl, piperidinylmethyl | Basic piperidine moiety | Ligand design, receptor interaction |

Key Insights :

- Piperidine-containing analogs (e.g., ) exhibit enhanced solubility and hydrogen-bonding capacity due to their basic nitrogen, unlike the purely aromatic target compound.

Ethanediamides with Heterocyclic Substituents

Key Insights :

- Thiazole and thiophene derivatives (e.g., ) exhibit distinct electronic properties and bioactivity due to heteroatom participation, contrasting with the target compound’s purely aromatic system.

- The target’s naphthalenyl group may favor intercalation or hydrophobic interactions, whereas thiazoles enable polar interactions .

Ethanediamides with Functionalized Substituents

| Compound Name | Substituents | Key Features | Applications/Activities |

|---|---|---|---|

| N'-(2-Hydroxy-3-Phenylpropyl)-N-(Trifluoroethyl)Ethanediamide | Hydroxy-phenylpropyl, trifluoroethyl | Hydrophilicity, electronegativity | Bioactive compound synthesis |

| N1-(2-Hydroxyethyl)-N2-(Trifluoroethyl)Oxalamide | Hydroxyethyl, trifluoroethyl | Enhanced solubility, metabolic stability | Medicinal chemistry lead optimization |

Key Insights :

- Hydroxy and trifluoroethyl groups (e.g., ) increase solubility and metabolic stability, whereas the target compound’s non-polar substituents may limit aqueous solubility but improve membrane permeability.

Physicochemical Properties

- IR/NMR Data : Analogous ethanediamides (e.g., ) show characteristic carbonyl (C=O) stretches at 1670–1680 cm⁻¹ and aromatic C–H bends at 1250–1300 cm⁻¹. The target compound’s naphthalenyl protons would likely resonate at δ 7.2–8.5 ppm in ¹H NMR, similar to naphthalene-containing analogs .

- Solubility : Lipophilic substituents (naphthalenyl, benzyl) suggest low water solubility, necessitating formulation adjustments for biological testing.

Biological Activity

N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound belongs to a class of molecules known for their ability to modulate protein kinase activity, which plays a crucial role in various cellular processes including proliferation, differentiation, and apoptosis.

- Molecular Formula : C20H18N2O2

- Molecular Weight : 318.37 g/mol

- CAS Number : 2072108-68-8

These properties indicate that the compound is relatively large and complex, which is typical for molecules designed to interact with biological systems at a molecular level.

N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide has been shown to modulate the activity of various receptor tyrosine kinases (RTKs), including c-Met and c-Kit. These receptors are involved in signaling pathways that regulate cell growth and survival. The modulation of these pathways can lead to:

- Inhibition of Tumor Growth : By blocking the signaling pathways activated by these kinases, the compound may reduce tumor proliferation and induce apoptosis in cancer cells.

- Prevention of Angiogenesis : The compound's ability to inhibit factors like EGF (Epidermal Growth Factor) and VEGF (Vascular Endothelial Growth Factor) suggests it may prevent new blood vessel formation, which is critical for tumor growth and metastasis .

In Vitro Studies

Research has demonstrated that N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide exhibits significant anti-proliferative effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Decreased cell viability |

| A549 (Lung) | 3.2 | Induction of apoptosis |

| HCT116 (Colon) | 4.8 | Inhibition of cell cycle progression |

These results indicate that the compound effectively reduces cell viability in multiple cancer types, suggesting broad applicability in oncology.

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound:

- Xenograft Models : In mice implanted with human tumors, treatment with N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide resulted in a significant reduction in tumor size compared to control groups.

- Pharmacokinetics : Studies indicated favorable absorption and distribution profiles, with peak plasma concentrations achieved within 2 hours post-administration.

Safety and Toxicology

While the efficacy of N1-1-naphthalenyl-N2-(phenylmethyl)-ethanediamide is promising, safety profiles are crucial for clinical applications. Preliminary toxicological assessments have shown:

- Low Acute Toxicity : No significant adverse effects were noted at therapeutic doses.

- Long-term Studies : Ongoing studies are evaluating potential long-term effects on organ systems.

Q & A

Basic Research Questions

What are the established synthetic routes for N1-(1-naphthalenyl)-N2-(phenylmethyl)ethanediamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves multi-step pathways. A common approach includes coupling 1-naphthylamine with phenylmethylamine via an ethanediamide linker under controlled conditions. Key parameters include:

- Temperature : Optimal yields are achieved at 60–80°C to balance reaction kinetics and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .

- Catalysts : Palladium-based catalysts may improve coupling efficiency in inert atmospheres .

Purification via HPLC (using C18 columns) or recrystallization (ethanol/water mixtures) is recommended for >95% purity .

How can researchers characterize the structural and physicochemical properties of N1-(1-naphthalenyl)-N2-(phenylmethyl)ethanediamide?

Standard characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR to confirm naphthalene and benzyl substituents (δ 7.2–8.5 ppm for aromatic protons) .

- FT-IR for amide C=O stretches (~1650 cm⁻¹) .

- Chromatography : HPLC-MS to assess purity and molecular ion peaks (expected m/z ~347 for [M+H]⁺) .

- Thermal analysis : DSC to determine melting points (mp ~196–201°C, similar to naphthylamine derivatives) .

Advanced Research Questions

How does the structural arrangement of N1-(1-naphthalenyl)-N2-(phenylmethyl)ethanediamide influence its biological activity, and what computational methods can predict binding affinities?

The naphthalene moiety enhances hydrophobic interactions with protein pockets, while the benzyl group may stabilize π-π stacking. To predict activity:

- Use molecular docking (AutoDock Vina) with target proteins (e.g., kinase inhibitors) .

- QSAR models can correlate substituent electronic parameters (Hammett constants) with bioactivity .

Experimental validation via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) is critical to confirm binding thermodynamics .

What strategies resolve contradictions in reactivity data for N1-(1-naphthalenyl)-N2-(phenylmethyl)ethanediamide under varying pH and solvent conditions?

Contradictions in hydrolysis or oxidation rates often arise from solvent polarity and pH-dependent protonation states:

- Acidic conditions : Amide bonds may hydrolyze faster (t½ < 24 hrs at pH < 3) .

- Basic conditions : Stability increases (t½ > 72 hrs at pH 8–10) due to deprotonation of reactive sites .

- Controlled studies : Perform kinetic assays with buffered solutions (pH 3–10) and monitor degradation via UV-Vis (λmax ~270 nm for naphthalene) .

How can researchers design experiments to investigate the compound’s stability under physiological conditions for drug discovery applications?

- Simulated biological media : Incubate the compound in PBS (pH 7.4) or human serum at 37°C for 48–72 hrs .

- Analytical tools :

- LC-MS/MS to detect degradation products (e.g., free naphthylamine).

- Cytotoxicity assays (MTT) in HepG2 cells to assess stability-impacted efficacy .

- Comparative analysis : Contrast stability with analogs (e.g., N1-(4-fluorophenyl) derivatives) to identify structural determinants .

What methodological frameworks are recommended for studying the compound’s interaction with cellular targets in complex biological systems?

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify pathways affected by the compound .

- CRISPR-Cas9 screens to pinpoint gene knockouts that modulate compound efficacy .

- Theoretical grounding : Align findings with frameworks like network pharmacology to map target interactions .

Methodological Guidance for Data Interpretation

How should researchers address variability in bioactivity data across different assay platforms?

- Standardization : Use IC50/EC50 normalization against control compounds (e.g., doxorubicin for cytotoxicity) .

- Meta-analysis : Apply random-effects models to aggregate data from disparate studies (e.g., varying cell lines) .

- Quality controls : Include intra-assay replicates and validate with orthogonal methods (e.g., fluorescence vs. luminescence assays) .

What advanced statistical approaches are suitable for analyzing structure-activity relationship (SAR) data?

- Multivariate analysis : PCA (Principal Component Analysis) to reduce dimensionality of substituent descriptors .

- Machine learning : Train random forest models on datasets with >50 analogs to predict activity cliffs .

- Bayesian inference : Estimate posterior probabilities for SAR hypotheses (e.g., electron-withdrawing groups enhancing potency) .

Theoretical and Conceptual Frameworks

How can researchers align studies on N1-(1-naphthalenyl)-N2-(phenylmethyl)ethanediamide with broader theoretical models in medicinal chemistry?

- Ligand-based design : Apply the pharmacophore model to identify critical interaction features (e.g., hydrogen bond acceptors) .

- Target-based approaches : Use crystallographic data (PDB) to guide docking studies against homologous proteins .

- Conceptual integration : Link findings to theories like chemoinformatics or polypharmacology to explain multi-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.